molecular formula C11H23NO B15321974 4-(3,3-Dimethylbutyl)piperidin-4-ol

4-(3,3-Dimethylbutyl)piperidin-4-ol

Cat. No.: B15321974
M. Wt: 185.31 g/mol
InChI Key: LJXBHSLPYJJLAY-UHFFFAOYSA-N
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Description

4-(3,3-Dimethylbutyl)piperidin-4-ol is a chemical compound with the molecular formula C11H23NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-Dimethylbutyl)piperidin-4-ol typically involves the reaction of piperidine with 3,3-dimethylbutyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom in piperidine attacks the carbon atom in 3,3-dimethylbutyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include steps such as purification through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-(3,3-Dimethylbutyl)piperidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3,3-Dimethylbutyl)piperidin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of various chemical intermediates and fine chemicals

Mechanism of Action

The mechanism of action of 4-(3,3-Dimethylbutyl)piperidin-4-ol involves its interaction with specific molecular targets. For instance, piperidine derivatives have been studied for their ability to act as antagonists to certain receptors, such as the chemokine receptor CCR5, which is involved in the entry of HIV-1 into cells. The compound may exert its effects by binding to these receptors and inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound of 4-(3,3-Dimethylbutyl)piperidin-4-ol.

    Piperidinone: A ketone derivative of piperidine.

    Spiropiperidines: Compounds containing a spiro-connected piperidine ring.

Uniqueness

This compound is unique due to its specific structural features, such as the presence of a 3,3-dimethylbutyl group attached to the piperidine ring. This structural modification can influence its chemical reactivity and biological activity, making it distinct from other piperidine derivatives .

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

4-(3,3-dimethylbutyl)piperidin-4-ol

InChI

InChI=1S/C11H23NO/c1-10(2,3)4-5-11(13)6-8-12-9-7-11/h12-13H,4-9H2,1-3H3

InChI Key

LJXBHSLPYJJLAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCC1(CCNCC1)O

Origin of Product

United States

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